molecular formula C15H14N4O5 B5787328 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5787328
M. Wt: 330.30 g/mol
InChI Key: HEFBSVKOAHITQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure substituted with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed in a continuous process using a recyclable heterogeneous catalyst .

Chemical Reactions Analysis

Types of Reactions

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed C-N cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,3-benzodioxol-5-yloxy)-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may enhance binding affinity to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a benzodioxole moiety, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)24-8-4-5-9-10(6-8)23-7-22-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFBSVKOAHITQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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